Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methoxyphenyl group at the 5-position, a methyl group at the 3-position, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. This reaction is known as the 1,3-dipolar cycloaddition. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-Isoxazolecarboxylic acid, 5-(4-Hydroxyphenyl)-3-Methyl-, ethyl.
Reduction: 4-Isoxazolecarboxylic acid, 5-(4-Methoxyphenyl)-3-Methyl-, ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxyphenyl group can enhance its binding affinity to certain proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Isoxazolecarboxylic acid, 5-(4-Hydroxyphenyl)-3-Methyl-, ethyl.
- 4-Isoxazolecarboxylic acid, 5-(4-Methylphenyl)-3-Methyl-, ethyl.
- 4-Isoxazolecarboxylic acid, 5-(4-Chlorophenyl)-3-Methyl-, ethyl.
Uniqueness
Ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl group and the isoxazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)15-19-13(12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVDAZIMLFVFAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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